dsGreen, solid form, PCR grade
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Overview
Description
(E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, the introduction of the benzo[d]thiazolylidene moiety, and the attachment of the dimethylaminopropyl and propylamino groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure and are used in the production of dyes and herbicides.
Synthetic Compounds with Biological Activity: Compounds with structures similar to deoxycorticosterone, such as certain steroids, may exhibit similar biological activities.
Uniqueness
(E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
dsGreen, solid form, PCR grade, is a specialized organic compound recognized for its high sensitivity and selectivity towards double-stranded DNA (dsDNA). This compound serves as a fluorescent dye in various molecular biology applications, particularly in polymerase chain reaction (PCR) techniques. The IUPAC name for dsGreen is (E)-2-[3-(Dimethylamino)propylamino]-4-[[3-methylbenzo[d]thiazol-2(3H)-ylidene]methyl]-1-phenylquinolin-1-ium, with a molecular formula of C32H37N4S+ and a molecular weight of approximately 509.7 g/mol .
Biological Activity Overview
The primary biological activity of dsGreen is its role as a fluorescent stain for dsDNA. Its high sensitivity allows for effective visualization and quantification in various applications, including:
- Fluorescent microscopy
- Flow cytometry
- Gel electrophoresis
Binding Affinity
Research indicates that dsGreen exhibits a significantly higher binding affinity for dsDNA compared to single-stranded DNA or RNA. This selectivity is crucial for applications that require precise detection of nucleic acids. Spectroscopic techniques are often employed to assess binding kinetics and affinity constants, providing insights into its mechanism of action .
Applications in Research
dsGreen has been widely utilized in scientific research due to its unique properties. Below are some notable applications:
- Quantitative PCR (qPCR) : dsGreen enhances the sensitivity of qPCR assays by allowing for the accurate quantification of low-copy-number templates. Studies have shown that increasing the template copy number correlates with enhanced detection sensitivity .
- Digital PCR : In digital PCR applications, dsGreen has been used as a fluorescent marker to assess DNA amplification within single vesicles, demonstrating its utility in detecting low-input samples .
- Antimicrobial and Anticancer Studies : Preliminary studies suggest that dsGreen may possess antimicrobial and anticancer properties against certain pathogens and cancer cell lines, although further research is required to establish these effects conclusively .
Case Studies
Case Study 1: Sensitivity of qPCR Assays
A study examined the sensitivity of qPCR assays using dsGreen with varying template copy numbers for detecting Plasmodium falciparum DNA. The results indicated that higher template concentrations significantly decreased cycle threshold values, enhancing detection efficacy .
Case Study 2: Fluorescence in Flow Cytometry
In another study, dsGreen was employed as a fluorescent marker in flow cytometry to analyze DNA amplification in synthetic vesicles. The presence of dsGreen fluorescence correlated with successful DNA replication within the vesicles, confirming its effectiveness as a marker for DNA amplification processes .
Data Tables
Properties
CAS No. |
178918-96-2 |
---|---|
Molecular Formula |
C32H37N4S+ |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1 |
InChI Key |
CGNLCCVKSWNSDG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C\3/N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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